molecular formula C18H18FNO6S B5302757 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

Cat. No. B5302757
M. Wt: 395.4 g/mol
InChI Key: SWIRXRKZLSZFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as Fimasartan, which is a non-peptide angiotensin II receptor antagonist used in the treatment of hypertension.

Mechanism of Action

The mechanism of action of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves the inhibition of angiotensin II receptor type 1 (AT1). Angiotensin II is a hormone that regulates blood pressure by constricting blood vessels. AT1 is the receptor that mediates the effects of angiotensin II. Fimasartan blocks the binding of angiotensin II to AT1, thereby reducing blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid are primarily related to its action as an angiotensin II receptor antagonist. Fimasartan reduces blood pressure by blocking the binding of angiotensin II to AT1. This results in vasodilation and decreased vascular resistance, which leads to a reduction in blood pressure.

Advantages and Limitations for Lab Experiments

One of the advantages of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is that it is a potent and selective angiotensin II receptor antagonist. This makes it an excellent tool for studying the role of angiotensin II in various physiological processes. However, one of the limitations of using 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is that it is a synthetic compound, and its effects may not accurately reflect the effects of endogenous angiotensin II.

Future Directions

There are several future directions for research on 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. One of the most promising directions is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the role of angiotensin II in various physiological processes, including inflammation and oxidative stress. Finally, there is a need for further research on the potential applications of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid in other fields such as agriculture and material science.

Synthesis Methods

The synthesis of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves several steps. The first step involves the reaction of 4'-methoxy-3'-nitrobiphenyl with morpholine in the presence of a base to form 4'-methoxy-3'-morpholinobiphenyl. The second step involves the reaction of 4'-methoxy-3'-morpholinobiphenyl with p-toluenesulfonyl chloride in the presence of a base to form 4'-methoxy-3'-morpholinobiphenyl-p-toluenesulfonate. The third step involves the reaction of 4'-methoxy-3'-morpholinobiphenyl-p-toluenesulfonate with potassium fluoride and 2-chloro-3,5-difluorobenzonitrile in the presence of a base to form 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid.

Scientific Research Applications

3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid has various scientific research applications. One of the most significant applications is in the field of medicine. Fimasartan, which is a derivative of 3'-fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid, is used in the treatment of hypertension. Studies have shown that Fimasartan has a high affinity for angiotensin II receptor type 1 (AT1), which is responsible for regulating blood pressure. Fimasartan blocks the binding of angiotensin II to AT1, thereby reducing blood pressure.

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO6S/c1-25-17-3-2-12(11-16(17)19)13-8-14(18(21)22)10-15(9-13)27(23,24)20-4-6-26-7-5-20/h2-3,8-11H,4-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIRXRKZLSZFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)N3CCOCC3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-4'-methoxy-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid

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